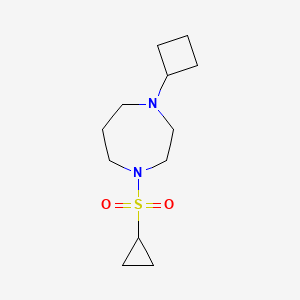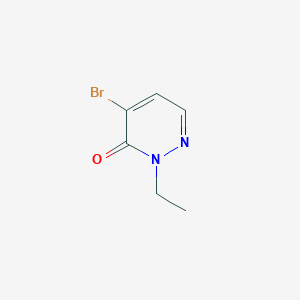![molecular formula C17H16ClNO3 B3004180 [2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 391239-46-6](/img/structure/B3004180.png)
[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate” is a chemical compound with the molecular formula C19H20ClN3O4 . It has a molecular weight of 389.8 g/mol . This compound is used in various scientific research applications due to its unique structure, which allows for intricate studies on molecular interactions.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. The InChI string of the compound isInChI=1S/C19H20ClN3O4/c1-12-5-4-6-13 (9-12)22-17 (24)11-27-18 (25)10-16 (23-19 (21)26)14-7-2-3-8-15 (14)20/h2-9,16H,10-11H2,1H3, (H,22,24) (H3,21,23,26)/t16-/m0/s1 . This provides a detailed representation of the compound’s molecular structure . Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 389.8 g/mol, an XLogP3-AA of 2.2, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 389.1142338 g/mol . The topological polar surface area is 111 Ų .Scientific Research Applications
Comprehensive Analysis of [2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate Applications
Synthesis of Pyrrolo[2,3-b]pyrrole Derivatives: The compound is utilized in the chemoselective [3 + 2] annulation reaction with 2-aryl-3-ethoxycarbonyl-pyrroline-4,5-dione to synthesize pyrrolo[2,3-b]pyrrole frameworks . This process involves copper-mediated N–O bond cleavage and the formation of carbon–carbon and carbon–nitrogen bonds, providing a method for creating compounds with potential pharmacological applications.
Aniline Synthesis: Aniline derivatives are crucial in pharmaceuticals and dyes. The compound can be involved in palladium-catalyzed amination reactions to synthesize various aniline derivatives . These reactions are significant for creating new molecules with potential activity against a range of diseases.
Biological Activity Exploration: Indole derivatives, which can be synthesized from compounds like [2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate, show a wide range of biological activities. They are explored for antiviral, anti-inflammatory, anticancer, and antimicrobial properties, among others . This makes the compound a valuable starting point for the development of new therapeutic agents.
Antitumor Applications: Compounds synthesized from [2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate can be used to create thiazolo[3,2-a]pyrimidine derivatives, which have shown high antitumor activities . These derivatives are promising for the design of new anticancer drugs.
Antibacterial and Anti-inflammatory Properties: The thiazolo[3,2-a]pyrimidine derivatives, which can be derived from the compound, also exhibit antibacterial and anti-inflammatory activities . This highlights its potential use in creating new treatments for bacterial infections and inflammatory conditions.
Drug Design and Optimization: Due to its structural versatility, [2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate can be used as a scaffold for drug design. Its derivatives can be modified to optimize interaction with biological targets, enhancing the efficacy of potential medications .
Pharmacological Research: The compound’s derivatives are used in pharmacological research to study their interaction with various receptors. This research can lead to the discovery of new drugs with high affinity to target receptors, providing more effective treatments for various conditions .
Chemical Education and Methodology Development: In academic settings, the compound is used to teach advanced synthesis techniques and to develop new synthetic methodologies. It serves as an example of complex organic synthesis, demonstrating the practical application of theoretical chemical knowledge .
properties
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-3-2-4-15(9-12)19-16(20)11-22-17(21)10-13-5-7-14(18)8-6-13/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNYAWYQPZALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)
![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)

![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B3004100.png)


![3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3004103.png)


![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004110.png)
![N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-yl}prop-2-enamide](/img/structure/B3004113.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3004115.png)

